Predicted Lipophilicity (logP) Differentiation from N-Methyl Analog
The unsubstituted (Piperidin-3-ylmethyl)urea is predicted to be significantly more hydrophilic than its N-methyl substituted analog, 3-Methyl-1-[(piperidin-3-yl)methyl]urea. This difference is quantified by a predicted logP value of -0.99 for the target compound [1], compared to an experimentally determined logP of 4.95 for the analog . This represents a calculated logP difference of 5.94 units, indicating a profoundly different lipophilicity profile.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = -0.99 (predicted) |
| Comparator Or Baseline | 3-Methyl-1-[(piperidin-3-yl)methyl]urea; logP = 4.95 (experimental) |
| Quantified Difference | 5.94 logP units |
| Conditions | Target compound: In silico prediction (JChem). Comparator: Experimental determination method not specified. |
Why This Matters
A 5.94-unit difference in logP translates to an approximately 870,000-fold difference in octanol-water partition coefficient, which will have a major impact on membrane permeability, compound solubility, and non-specific binding, making these two compounds functionally non-interchangeable for any assay involving cellular or tissue penetration.
- [1] ChemBase. (n.d.). (piperidin-3-ylmethyl)urea - ChemBase Number: 258854. ChemBase. Retrieved from http://www.chembase.cn/molecule-258854.html View Source
